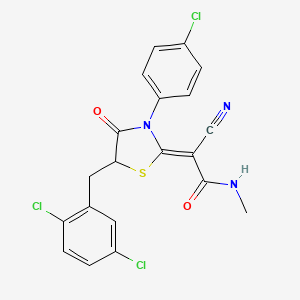

![molecular formula C15H13N3O4S B2494574 呋喃-2-基-[2-[(3-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲酮 CAS No. 851808-90-7](/img/structure/B2494574.png)

呋喃-2-基-[2-[(3-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-2-yl methanone derivatives often involves catalyzed reactions, such as the Pd-Cu catalyzed microwave-assisted Sonogashira coupling reaction, which offers an efficient and rapid method for producing these compounds. This process benefits from reduced synthesis time and minimized side-product formation compared to conventional methods (Parmar et al., 2018). Additionally, the synthesis can employ two-step procedures from commercial starting reagents through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of furan-2-yl methanone derivatives has been characterized using techniques like IR, 1H, 13C-NMR, and X-ray diffraction. These methods provide detailed insights into the compound's structure, including bond lengths, angles, and the overall geometry of the molecule. For example, X-ray powder diffraction has been used to investigate the crystal structure of related compounds, revealing a triclinic space group and specific molecular dimensions (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan-2-yl methanone derivatives participate in various chemical reactions, including cyclizations and rearrangements, to form a wide array of compounds. The reactivity of these derivatives can lead to the formation of potent anticancer, antibacterial, and other biologically active molecules. Microwave-assisted synthesis methods have facilitated the development of novel derivatives with promising biological activities (Zheng et al., 2011).

科学研究应用

氧化状态和生物医学应用

- 氧化状态评估:

- 研究了相关化合物2-呋喃-2-基-1H-苯并咪唑对大鼠氧化应激参数的影响。发现它影响了维生素A、E、C、硒、丙二醛(MDA)和谷胱甘肽过氧化物酶(GSH-Px)的水平,表明其在生物系统中研究氧化应激相关过程的潜力(Karatas, Servi, Kara, Kiran, & Saydam, 2008)。

成像和诊断应用

- PET成像:

- 基于非咪唑2-氨基乙基苯并呋喃的(18)F标记正电子发射断层扫描(PET)放射配体衍生物,用于成像大脑组胺亚型-3受体。该化合物表现出有利的PET成像特性,表明呋喃衍生物在诊断成像和神经科学研究中的潜力(Bao et al., 2012)。

毒理学和生化研究

- 毒性和致癌研究:

- 对呋喃衍生物的生化和毒理学方面进行研究,包括与DNA和蛋白质形成加合物,可揭示其在生物系统内的潜在影响和相互作用。研究已调查了大鼠尿液中呋喃依赖的谷胱甘肽和赖氨酸加合物的形成,表明这些化合物在生物监测热诱导食品污染物和了解其代谢途径中的实用性(Karlstetter & Mally, 2020)。

- 另一项研究突出了2-(2-硝基乙烯)呋喃对大鼠氧化应激参数的影响,表明其对氧化还原状态和抗氧化系统的潜在影响,这可能为了解其生化性质和在毒理学研究中的潜在应用提供见解(Ajiboye等,2015)。

药理学应用

- 抗帕金森病和神经保护评估:

- 合成了呋喃化合物的衍生物,并评估了其对抗帕金森病和神经保护潜力,显示出对卤哌啶诱导的大鼠强直性痉挛和氧化应激的活性。这表明呋喃衍生物在神经退行性疾病中的治疗潜力,并为进一步药理学探索奠定了基础(Azam, El-gnidi, Alkskas, & Ahmed, 2010)。

食品污染物研究

- 食品污染物的生物监测:

- 研究了呋喃衍生物的常见食品污染物呋喃醇。调查了中期内暴露于呋喃醇的生物标志物的发展,为了解与食品污染物相关的健康影响和风险评估提供了见解(Sachse et al., 2017)。

作用机制

未来方向

属性

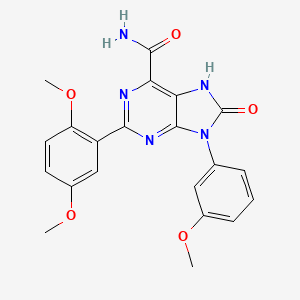

IUPAC Name |

furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(13-5-2-8-22-13)17-7-6-16-15(17)23-10-11-3-1-4-12(9-11)18(20)21/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHCVQITXCBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)